A Foreword on Butanoic acid, 4-(1-oxobutoxy)-: Bridging Chemical Structure to Potential Function
A Foreword on Butanoic acid, 4-(1-oxobutoxy)-: Bridging Chemical Structure to Potential Function
An In-depth Technical Guide to Butanoic acid, 4-(1-oxobutoxy)-
To the community of researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on Butanoic acid, 4-(1-oxobutoxy)-, also known by its IUPAC name, 4-(butanoyloxy)butanoic acid. This molecule, an ester formed from butanoic acid and 4-hydroxybutanoic acid, presents an interesting scaffold for potential applications ranging from polymer chemistry to targeted drug delivery. While extensive experimental data for this specific diester-acid is not widely available in public literature, this guide will provide a detailed overview of its chemical identity, predicted physicochemical properties, and logical pathways for its synthesis and characterization. By leveraging established chemical principles and data from structurally related compounds, we aim to equip researchers with the foundational knowledge necessary to explore the potential of this molecule.
Chemical Structure and Identification
The fundamental identity of a molecule is rooted in its structure. Butanoic acid, 4-(1-oxobutoxy)- is characterized by an eight-carbon backbone featuring a terminal carboxylic acid group and an ester linkage.
Molecular Structure
The chemical structure of Butanoic acid, 4-(1-oxobutoxy)- is depicted below.
Caption: 2D Chemical Structure of 4-(Butanoyloxy)butanoic acid.
Chemical Identifiers
A consistent and unambiguous identification of chemical compounds is crucial for research and regulatory purposes.
| Identifier | Value |
| IUPAC Name | 4-butanoyloxybutanoic acid[1] |
| Synonyms | Butanoic acid, 4-(1-oxobutoxy)-[1] |
| CAS Number | 30470-15-6[1] |
| Molecular Formula | C8H14O4[1] |
| Molecular Weight | 174.19 g/mol [1] |
| Canonical SMILES | CCCC(=O)OCCCC(=O)O[1] |
| InChI Key | ZPQSIEHAZYDJOH-UHFFFAOYSA-N[1] |
Physicochemical Properties: A Data-Driven Estimation
| Property | Predicted Value | Source |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 174.08920892 Da | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
Based on its structure, which includes a polar carboxylic acid group and an ester, the molecule is expected to have moderate polarity. The presence of a single hydrogen bond donor (the carboxylic acid proton) and four acceptors (the carbonyl and ether oxygens) suggests it may exhibit some solubility in polar protic solvents.
Synthesis and Characterization: A Proposed Workflow
A logical approach to the synthesis of Butanoic acid, 4-(1-oxobutoxy)- would involve the esterification of a 4-hydroxybutanoic acid derivative with a butanoic acid derivative. A general workflow for its synthesis and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and characterization of Butanoic acid, 4-(1-oxobutoxy)-.
Proposed Synthetic Protocol
The following is a generalized protocol for the synthesis of Butanoic acid, 4-(1-oxobutoxy)-.
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Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable 4-hydroxybutanoic acid derivative (e.g., the methyl or ethyl ester) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.
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Acylation: Cool the reaction mixture in an ice bath and slowly add an equimolar amount of butanoyl chloride or butyric anhydride.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Final Product Characterization: Characterize the purified product using spectroscopic methods to confirm its identity and purity.
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the two propyl chains and the two methylene groups adjacent to the oxygen atoms. The chemical shifts of the protons alpha to the carbonyl groups and the ester oxygen will be diagnostic.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the two carbonyl carbons (one ester and one carboxylic acid) will be in the characteristic downfield region (typically >170 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and carboxylic acid groups (typically in the range of 1700-1760 cm⁻¹). A broad O-H stretching band for the carboxylic acid will also be present (around 2500-3300 cm⁻¹).[2]
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MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications in Research and Drug Development
While specific applications for Butanoic acid, 4-(1-oxobutoxy)- have not been extensively reported, its structure suggests several areas of potential utility, primarily leveraging the known biological activities of butanoic acid (butyric acid). Butyric acid is a short-chain fatty acid that plays a significant role in gut health and has been investigated for its anticancer properties.[3][4][5]
Prodrug Development
Butanoic acid, 4-(1-oxobutoxy)- can be considered a prodrug of both butanoic acid and 4-hydroxybutanoic acid (GHB), a neurotransmitter.[6] Upon enzymatic or hydrolytic cleavage of the ester bond in vivo, it would release these two molecules. This could be a strategy to improve the pharmacokinetic properties of butanoic acid, which has a short half-life.[3][4]
Drug Delivery Systems
The bifunctional nature of the molecule (a carboxylic acid and an ester) makes it a potential component in drug delivery systems. The carboxylic acid can be used to conjugate the molecule to other active pharmaceutical ingredients or targeting moieties, while the ester portion can be designed for controlled release.
Material Science
The presence of a terminal carboxylic acid and an ester linkage makes this molecule a potential monomer or building block for the synthesis of polyesters and other polymers with tailored properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Butanoic acid, 4-(1-oxobutoxy)- is classified with the following hazards:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]
Conclusion and Future Perspectives
Butanoic acid, 4-(1-oxobutoxy)- is a molecule with a well-defined structure but limited publicly available experimental data. This guide has provided a comprehensive overview of its chemical identity, predicted properties, a plausible synthetic route, and a strategy for its characterization. The potential applications, particularly in the realm of prodrug design and drug delivery, are rooted in the known biological significance of its constituent parts. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity and potential therapeutic applications. Such studies will be crucial in unlocking the full potential of this intriguing molecule.
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Cheméo. Chemical Properties of Butanoic acid, 4-butoxy- (CAS 55724-73-7). [Link][7]
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Google Patents. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. [10]
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PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. [Link][12]
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PubChem. 4-(Sulfooxy)butanoic acid. National Center for Biotechnology Information. [Link][14]
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SpectraBase. Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. [Link][15]
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MDPI. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link][3]
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ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link][4]
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PMC. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link][5]
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ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link][2]
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